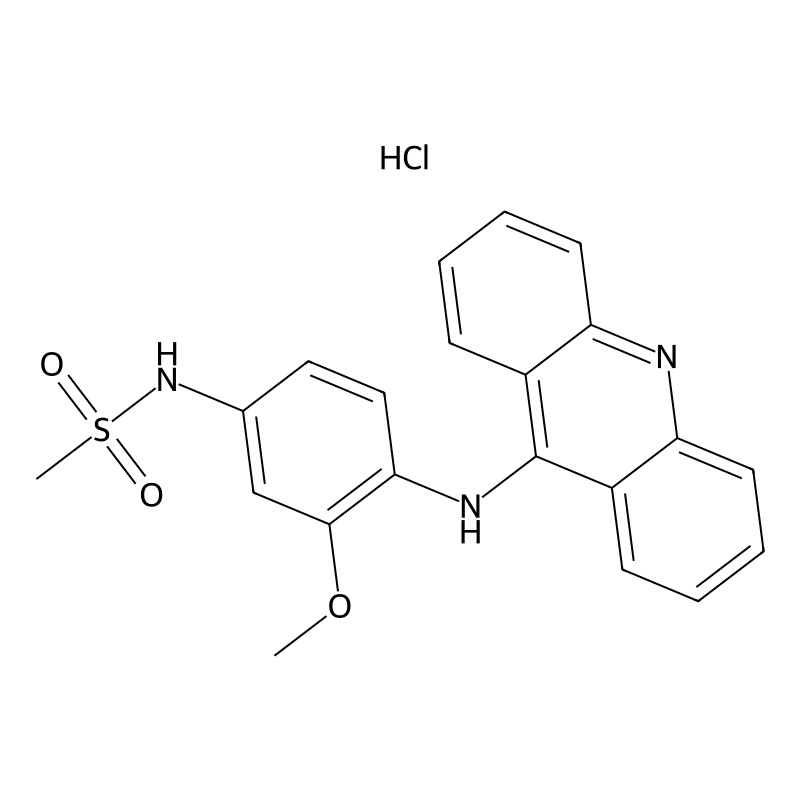

Amsacrine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Oncology: Acute Lymphoblastic Leukaemia Treatment

Summary of Application: Amsacrine, an anticancer drug first synthesised in 1970, showed excellent preclinical activity and underwent clinical trial in 1978 under the auspices of the US National Cancer Institute, showing activity against acute lymphoblastic leukaemia .

Methods of Application: The drug is administered intravenously to patients suffering from acute lymphoblastic leukaemia .

Results: The drug showed promising results in the treatment of acute lymphoblastic leukaemia .

Molecular Biology: DNA Topoisomerase II Poison

Summary of Application: In 1984, the enzyme DNA topoisomerase II was identified as a molecular target for amsacrine, acting to poison this enzyme and to induce DNA double-strand breaks .

Methods of Application: Amsacrine hydrochloride has been used as a topoisomerase poison in bacteriophage T4 topoisomerase assay .

Results: The drug was found to be effective in poisoning the enzyme DNA topoisomerase II .

Cell Biology: Inhibitor in Drosophila Cell Line

Summary of Application: Amsacrine hydrochloride has been used as a topoisomerase inhibitor in Drosophila cell line, Kc167 .

Methods of Application: The drug is applied to the Drosophila cell line, Kc167, to inhibit the action of topoisomerase .

Results: The drug was found to be effective in inhibiting the action of topoisomerase in the Drosophila cell line, Kc167 .

Oncology: Effect on p53 Transcriptional Activity in Tumor Xenografts

Summary of Application: Amsacrine hydrochloride has been used as an antileukemia drug to test its effect on p53 transcriptional activity in tumor xenografts .

Methods of Application: The drug is applied to tumor xenografts to test its effect on p53 transcriptional activity .

Genetics: Dose-Response Assays in C. elegans

Summary of Application: Amsacrine hydrochloride has been used as a topoisomerase II poison in dose-response assays in C. elegans .

Methods of Application: The drug is applied to C. elegans in dose-response assays to test its effect as a topoisomerase II poison .

Oncology: Treatment of Malignant Lymphomas

Summary of Application: Amsacrine hydrochloride is effective in the treatment of malignant lymphomas .

Methods of Application: The drug is administered intravenously to patients suffering from malignant lymphomas .

Results: The drug showed promising results in the treatment of malignant lymphomas .

DNA-Binding Anticancer Drugs: One Target, Two Actions

Summary of Application: Amsacrine, an anticancer drug, has been identified as a molecular target for DNA topoisomerase II, acting to poison this enzyme and induce DNA double-strand breaks .

Methods of Application: Amsacrine is used as a DNA-binding anticancer drug .

Results: Amsacrine showed excellent activity against acute lymphoblastic leukaemia and was found to have significant activity against human acute leukaemia .

Antineoplastic Agent

Summary of Application: Amsacrine is an antineoplastic agent. It has been used in acute lymphoblastic leukemia .

Methods of Application: Amsacrine is administered to patients suffering from acute lymphoblastic leukemia .

Results: Amsacrine showed promising results in the treatment of acute lymphoblastic leukemia .

Treatment of Solid Tumors

Summary of Application: Amsacrine has poor activity in the treatment of solid tumors .

Methods of Application: Amsacrine is administered to patients suffering from solid tumors .

Results: Amsacrine showed poor results in the treatment of solid tumors .

- Origin: Amsacrine hydrochloride is a derivative of aminoacridine, a class of synthetic compounds with various biological activities [].

- Significance: It was initially investigated as a potential treatment for acute leukemias and lymphomas due to its antineoplastic activity. However, its use is limited due to severe side effects []. Despite this, amsacrine hydrochloride remains a valuable research tool for understanding mechanisms of cell death and DNA replication [].

Molecular Structure Analysis

Amsacrine hydrochloride possesses a unique structure with several key features:

- A planar tricyclic acridine ring system, which allows for intercalation between DNA base pairs [].

- A methansulfonyl group, contributing to its water solubility [].

- An anisidine moiety, potentially influencing its interaction with biological targets [].

The combination of these features is crucial for amsacrine hydrochloride's interaction with DNA and its potential antitumor activity [].

Chemical Reactions Analysis

The exact synthesis of amsacrine hydrochloride is proprietary information, but scientific literature describes similar acridine derivative syntheses.

- Decomposition: Amsacrine hydrochloride is likely to decompose under harsh acidic or basic conditions and at high temperatures. Specific decomposition pathways haven't been extensively studied in scientific research.

Physical And Chemical Properties Analysis

Amsacrine hydrochloride is a hazardous compound and should be handled with appropriate precautions:

- Toxicity: Amsacrine hydrochloride exhibits severe side effects, including bone marrow suppression, cardiac toxicity, and mucositis, limiting its clinical use [].

- Flammability: Information on the specific flammability of amsacrine hydrochloride is limited, but due to the presence of aromatic rings, it's advisable to handle it with caution regarding open flames.

- Reactivity: Avoid strong acids, bases, and oxidizing agents as they might cause decomposition.

- Reduction of Nitro Group: Amsacrine is synthesized from 2′-methoxy-4′-nitrobutyranilide, where the nitro group is reduced to an amine.

- Formation of Methanesulfonamide: The resulting amine is then converted to a methanesulfonamide.

- Intercalation Reaction: The free amino group reacts with 9-acridinyl chloride to yield amsacrine .

These reactions highlight the compound's structural complexity and its reliance on specific functional groups for biological activity.

Amsacrine exhibits significant biological activity as a cytotoxic agent. Its mechanism primarily involves:

- DNA Intercalation: Amsacrine binds to DNA through intercalation, particularly targeting adenine-thymine pairs, which leads to disruption in the DNA structure and function.

- Topoisomerase II Inhibition: It acts as a topoisomerase II poison, facilitating the formation of a complex between DNA and topoisomerase II that results in double-strand breaks in DNA . This action is particularly effective during the S phase of the cell cycle when topoisomerase levels are elevated.

Side Effects

Despite its efficacy, amsacrine can induce side effects such as myelosuppression and cardiotoxicity, which necessitate careful monitoring during treatment .

The synthesis of amsacrine hydrochloride can be summarized in the following steps:

- Starting Material: Begin with 2′-methoxy-4′-nitrobutyranilide.

- Reduction: Reduce the nitro group to form an amine.

- Conversion to Methanesulfonamide: Transform the amine into methanesulfonamide.

- Final Reaction: React with 9-acridinyl chloride to yield amsacrine hydrochloride .

This multi-step synthesis illustrates the complexity involved in producing this compound.

Research indicates that amsacrine interacts with several biological targets:

- Topoisomerase II: As an inhibitor, it disrupts normal DNA repair mechanisms.

- Potassium Channels: Amsacrine may affect ion channel dynamics, potentially influencing cardiac function due to its cardiotoxic effects .

- Myeloperoxidase: It inhibits hypochlorous acid production by myeloperoxidase, suggesting potential implications for inflammatory responses .

These interactions underscore the compound's multifaceted role in both therapeutic and adverse effects.

Several compounds share structural or functional similarities with amsacrine hydrochloride. Here are some notable examples:

| Compound Name | Structural Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Doxorubicin | Anthracycline | DNA intercalation, topoisomerase II inhibition | Broad-spectrum anticancer activity |

| Etoposide | Podophyllotoxin | Topoisomerase II inhibition | Primarily used for testicular cancer |

| Mitoxantrone | Anthracenedione | DNA intercalation | Less cardiotoxicity compared to doxorubicin |

| Daunorubicin | Anthracycline | DNA intercalation | Used specifically for acute leukemias |

Uniqueness of Amsacrine

Amsacrine stands out due to its specific intercalation preference for adenine-thymine pairs and its unique side effect profile, including notable cardiotoxicity and myelosuppression, which requires careful management during therapy .

Synthetic Pathways

The synthesis of amsacrine hydrochloride involves multiple distinct pathways, each offering specific advantages for different synthetic applications. The primary synthetic routes have been extensively documented in the literature, with the most common approach utilizing 2′-methoxy-4′-nitrobutyranilide as the starting material [1].

Synthesis from 2′-Methoxy-4′-nitrobutyranilide

The initial step involves the protection of the primary amine group through sulfonation with methanesulfonyl chloride in pyridine solvent [2]. This reaction proceeds under mild conditions at room temperature, yielding the protected intermediate with typical yields ranging from 70-85%. The reaction mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic sulfur center of methanesulfonyl chloride, followed by elimination of hydrogen chloride.

The protected intermediate undergoes further transformation through selective reduction of the nitro group while maintaining the integrity of the methanesulfonyl protecting group. This selectivity is crucial for the overall synthetic strategy, as premature deprotection would lead to unwanted side reactions and reduced yields.

The synthetic route demonstrates excellent functional group compatibility, with the methoxy group at the 2′-position remaining intact throughout the sequence. This substituent pattern is essential for the biological activity of amsacrine, as structural modifications at this position significantly impact the compound's pharmacological properties [3].

Nitro Group Reduction and Conversion

The reduction of the nitro group in the amsacrine synthetic pathway represents a critical transformation that must be carefully controlled to avoid over-reduction or side reactions [2] [4]. The most commonly employed method utilizes iron powder in aqueous hydrochloric acid, which provides selective reduction of the nitro group to the corresponding primary amine.

This reduction proceeds through a multi-step mechanism involving the formation of intermediate hydroxylamine and nitroso compounds. The iron-mediated reduction offers several advantages, including mild reaction conditions, high selectivity, and compatibility with other functional groups present in the molecule. Typical yields for this transformation range from 80-90% under optimized conditions.

The reduction process requires careful control of reaction parameters, including temperature, pH, and reaction time. Excessive heating or prolonged reaction times can lead to decomposition of the starting material or formation of unwanted byproducts. The reaction is typically conducted at temperatures between 50-70°C to ensure complete conversion while minimizing side reactions.

Alternative reduction methods have been explored, including catalytic hydrogenation using palladium on carbon and chemical reduction with tin in hydrochloric acid. However, the iron-mediated approach remains the preferred method due to its operational simplicity and consistent results across different scales of synthesis.

Methanesulfonamide Formation

The formation of the methanesulfonamide group represents a key structural feature of amsacrine, as this functionality is essential for the compound's biological activity and binding affinity to topoisomerase II [2] [4]. The sulfonation reaction typically employs methanesulfonyl chloride as the sulfonating agent, with pyridine serving as both solvent and base.

The reaction proceeds through nucleophilic substitution mechanism, where the primary amine acts as a nucleophile attacking the electrophilic sulfur center of methanesulfonyl chloride. The reaction generates hydrogen chloride as a byproduct, which is neutralized by the pyridine base to form pyridinium chloride salt.

Optimization of this reaction requires careful attention to stoichiometry, temperature, and reaction time. Excess methanesulfonyl chloride can lead to over-sulfonation or formation of sulfonyl chloride impurities, while insufficient reagent results in incomplete conversion. The reaction is typically conducted at temperatures between 0-25°C to control the exothermic nature of the transformation.

The methanesulfonamide group provides important physicochemical properties to the final compound, including enhanced solubility in polar solvents and improved stability under physiological conditions. This functional group also contributes to the compound's ability to form hydrogen bonds with biological targets, thereby enhancing its binding affinity and specificity.

Hydrochloride Salt Preparation

The preparation of amsacrine hydrochloride salt represents the final step in the synthetic sequence and is crucial for obtaining a stable, crystalline form suitable for pharmaceutical formulation [5] [6]. The hydrochloride salt formation improves the compound's water solubility, stability, and bioavailability compared to the free base form.

The salt formation typically involves treatment of the amsacrine base with hydrochloric acid in an appropriate solvent system. The reaction proceeds through protonation of the acridine nitrogen atom, which acts as a basic site due to its electron-rich nature. The resulting hydrochloride salt precipitates from solution as a crystalline solid with characteristic orange-red coloration.

The choice of solvent system is critical for obtaining high-quality crystals with good morphology and purity. Common solvents include ethanol, methanol, or acetone, often used in combination with water to optimize solubility and crystallization behavior. The crystallization process requires careful control of temperature, concentration, and stirring rate to achieve optimal crystal growth.

Quality control parameters for the hydrochloride salt include melting point determination (typically 197-199°C), moisture content analysis, and assessment of particle size distribution [4]. The salt form demonstrates improved stability compared to the free base, with reduced tendency toward oxidation and degradation under ambient conditions.

Analytical Methodology

Comprehensive analytical characterization of amsacrine hydrochloride requires multiple complementary techniques to ensure product quality, purity, and structural integrity. The analytical methodology encompasses both chromatographic and spectroscopic approaches, each providing specific information about different aspects of the compound.

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the primary analytical technique for quantitative determination of amsacrine hydrochloride in both bulk drug samples and pharmaceutical formulations [7] [8]. The method has been extensively validated according to International Conference on Harmonisation guidelines and demonstrates excellent selectivity for the target compound in the presence of related substances and degradation products.

The optimized chromatographic conditions employ a reversed-phase approach using an Inertsil ODS column with gradient elution. The mobile phase consists of a mixture of 1.0% triethylamine in 20 mM potassium dihydrogen orthophosphate buffer (pH 6.5) and acetonitrile [7]. This system provides excellent resolution between amsacrine and its process-related impurities, with separation achieved within 35 minutes.

Detection is accomplished using ultraviolet absorption at 248 nm, which corresponds to the maximum absorption wavelength of the acridine chromophore. The method demonstrates linear response over the concentration range of 0.1-10 μg/mL, with correlation coefficients exceeding 0.999. The limit of detection is 0.033 μg/mL, while the limit of quantification is 0.1 μg/mL.

Validation parameters include specificity, linearity, accuracy, precision, and robustness. The method shows excellent specificity, with no interference from common pharmaceutical excipients or degradation products. Accuracy studies demonstrate recovery values between 99.4-99.9%, while precision measurements show relative standard deviations below 2.0% for both intra-day and inter-day analyses.

For plasma and cellular analysis applications, specialized HPLC methods have been developed using electrochemical detection [9] [10]. These methods employ different mobile phase compositions, typically utilizing acetonitrile and sodium pentanesulfonate solutions to optimize sensitivity and selectivity for biological matrices. The electrochemical detection system operates at 1.0 V with a detection limit of 0.005 μg/mL.

Gas Chromatography Analysis

Gas chromatography analysis of amsacrine hydrochloride presents unique challenges due to the compound's relatively high molecular weight and thermal stability considerations [1]. The method has been successfully applied for plasma analysis, with both flame ionization detection and nitrogen-phosphorus detection systems demonstrating acceptable performance characteristics.

The gas chromatographic separation requires derivatization of the compound to improve volatility and thermal stability. Common derivatization approaches include silylation or methylation reactions that convert polar functional groups to more volatile derivatives. The derivatization process must be carefully optimized to ensure complete conversion while avoiding degradation of the target compound.

Detection limits for gas chromatography methods range from 50-125 ng/mL depending on the detection system employed. Nitrogen-phosphorus detection provides superior sensitivity due to the selective response to nitrogen-containing compounds, while flame ionization detection offers broader applicability but reduced sensitivity.

The method requires careful optimization of injection port temperature, column temperature program, and detector conditions to achieve optimal separation and detection. Typical analysis times range from 15-25 minutes, depending on the complexity of the sample matrix and the degree of chromatographic resolution required.

Sample preparation for gas chromatography analysis involves liquid-liquid extraction procedures to isolate the target compound from biological matrices. The extraction process typically employs organic solvents such as hexane or diethyl ether at controlled pH values to optimize recovery and minimize interference from endogenous compounds.

Mass Spectrometric Detection

Mass spectrometric detection provides unequivocal identification and quantification of amsacrine hydrochloride through molecular weight determination and fragmentation pattern analysis [11] [12]. The technique is particularly valuable for biological samples where selectivity and sensitivity are paramount concerns.

Liquid chromatography-mass spectrometry represents the most common approach, utilizing electrospray ionization in positive mode to generate protonated molecular ions. The molecular ion peak appears at m/z 394 for the free base form and m/z 430 for the hydrochloride salt, providing definitive molecular weight confirmation.

Selected ion monitoring mode enhances sensitivity by focusing detection on specific mass-to-charge ratios characteristic of the target compound. The method demonstrates exceptional sensitivity with limits of quantification as low as 1 ng/mL, making it suitable for pharmacokinetic studies and trace analysis applications.

Fragmentation patterns provide structural information through collision-induced dissociation experiments. Common fragment ions include loss of the methanesulfonyl group (m/z 315), acridine ring fragments (m/z 194), and substituted aniline fragments (m/z 183). These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment.

The mass spectrometric approach offers advantages in terms of specificity, sensitivity, and structural information content. However, the method requires sophisticated instrumentation and specialized expertise for operation and data interpretation. Matrix effects can influence ionization efficiency and may require careful optimization of sample preparation and analytical conditions.

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of amsacrine hydrochloride, offering detailed information about molecular connectivity, conformational preferences, and purity assessment [1] [13]. Both proton and carbon-13 NMR techniques are routinely employed for complete structural elucidation.

Proton NMR spectroscopy reveals characteristic signals for all hydrogen atoms in the molecule, with chemical shifts ranging from 3-13 ppm. The acridine ring protons appear as complex multiplets in the aromatic region (7.5-8.5 ppm), while the methoxy group generates a singlet at approximately 3.8 ppm. The methanesulfonyl group produces a characteristic singlet at 3.0 ppm.

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework, with signals appearing throughout the range of 110-160 ppm for aromatic carbons. The methoxy carbon appears at 56 ppm, while the methanesulfonyl carbon generates a signal at 39 ppm. These chemical shift values serve as diagnostic markers for structural confirmation.

Two-dimensional NMR experiments, including correlation spectroscopy and heteronuclear correlation, provide detailed connectivity information and facilitate complete signal assignment. These techniques are particularly valuable for distinguishing between different positional isomers and for confirming the regiochemistry of substitution patterns.

Quantitative NMR methods can be employed for purity determination by comparing integration values of characteristic signals to those of internal standards. This approach provides an absolute method for purity assessment that is independent of extinction coefficients or detector response factors.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy serves as a fundamental analytical technique for amsacrine hydrochloride characterization, providing information about electronic transitions, concentration determination, and interactions with biological targets [14] [15] [16]. The technique is particularly valuable for studying DNA binding interactions and developing quantitative assays.

The absorption spectrum of amsacrine hydrochloride exhibits characteristic bands at 248 nm and 265 nm, corresponding to π-π* transitions within the acridine chromophore [6]. These absorption maxima provide the basis for quantitative analysis and serve as diagnostic markers for compound identification. The molar absorptivity at 248 nm is approximately 1.1×10⁴ L·mol⁻¹·cm⁻¹, indicating strong light absorption capabilities.

Spectrophotometric methods have been developed for pharmaceutical analysis, with linear calibration curves established over concentration ranges of 0.1-50 μg/mL. The methods demonstrate excellent precision and accuracy, with relative standard deviations typically below 2.0% and recovery values between 98-102%.

DNA binding studies utilize UV-visible spectroscopy to monitor changes in absorption characteristics upon interaction with nucleic acids. The binding process results in hypochromic and bathochromic shifts that can be quantified to determine binding constants and stoichiometry. The binding constant for amsacrine-DNA complexes has been determined to be 1.2±0.1×10⁴ M⁻¹, indicating moderate binding affinity.

Circular dichroism spectroscopy provides additional information about conformational changes induced by DNA binding. The technique reveals alterations in the secondary structure of DNA upon amsacrine intercalation, with characteristic changes in the circular dichroism spectrum that indicate the mode of binding interaction.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

2: Krejci M, Doubek M, Dusek J, Brychtova Y, Racil Z, Navratil M, Tomiska M, Horky O, Pospisilova S, Mayer J. Combination of fludarabine, amsacrine, and cytarabine followed by reduced-intensity conditioning and allogeneic hematopoietic stem cell transplantation in patients with high-risk acute myeloid leukemia. Ann Hematol. 2013 Jun 1. [Epub ahead of print] PubMed PMID: 23728608.

3: Schaich M, Parmentier S, Kramer M, Illmer T, Stölzel F, Röllig C, Thiede C, Hänel M, Schäfer-Eckart K, Aulitzky W, Einsele H, Ho AD, Serve H, Berdel WE, Mayer J, Schmitz N, Krause SW, Neubauer A, Baldus CD, Schetelig J, Bornhäuser M, Ehninger G. High-dose cytarabine consolidation with or without additional amsacrine and mitoxantrone in acute myeloid leukemia: results of the prospective randomized AML2003 trial. J Clin Oncol. 2013 Jun 10;31(17):2094-102. doi: 10.1200/JCO.2012.46.4743. Epub 2013 Apr 29. PubMed PMID: 23630210.

4: Fong CY, Grigoriadis G, Hocking J, Coutsouvelis J, Muirhead J, Campbell P, Paul E, Walker P, Avery S, Patil S, Spencer A, Schwarer A, Wei A. Fludarabine, cytarabine, granulocyte-colony stimulating factor and amsacrine: an effective salvage therapy option for acute myeloid leukemia at first relapse. Leuk Lymphoma. 2013 Feb;54(2):336-41. doi: 10.3109/10428194.2012.713479. Epub 2012 Sep 8. PubMed PMID: 22812445.

5: Jangir DK, Dey SK, Kundu S, Mehrotra R. Assessment of amsacrine binding with DNA using UV-visible, circular dichroism and Raman spectroscopic techniques. J Photochem Photobiol B. 2012 Sep 3;114:38-43. doi: 10.1016/j.jphotobiol.2012.05.005. Epub 2012 May 18. PubMed PMID: 22677564.

6: Ketron AC, Denny WA, Graves DE, Osheroff N. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Biochemistry. 2012 Feb 28;51(8):1730-9. doi: 10.1021/bi201159b. Epub 2012 Feb 10. PubMed PMID: 22304499; PubMed Central PMCID: PMC3289736.

7: Attia SM. Molecular cytogenetic evaluation of the mechanism of genotoxic potential of amsacrine and nocodazole in mouse bone marrow cells. J Appl Toxicol. 2013 Jun;33(6):426-33. doi: 10.1002/jat.1753. Epub 2011 Nov 11. PubMed PMID: 22081495.

8: Devi ML, Chandrasekhar KB, Surendranath KV, Rao BM, Narayana MB. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. J Chromatogr Sci. 2011 Aug;49(7):489-94. PubMed PMID: 21801478.

9: Wilhelm C, Neubauer A, Burchert A. Poor-risk cytogenetics may be associated with inferior outcome after fludarabine, cytarabine, and amsacrine reduced intensity conditioning in patients with high-risk acute myeloid leukemia. Leuk Lymphoma. 2011 Oct;52(10):2031-5. doi: 10.3109/10428194.2011.588760. Epub 2011 Jun 24. PubMed PMID: 21702642.

10: Zhang L, Guo Y, Wang J, Wang X, Han G, Ou W, Xu Y, Zhang X. Assisted sonodynamic damage of bovine serum albumin by metronidazole under ultrasonic irradiation combined with photosensitive antitumor drug-Amsacrine. J Photochem Photobiol B. 2010 Jan 21;98(1):61-8. doi: 10.1016/j.jphotobiol.2009.11.005. Epub 2009 Nov 22. PubMed PMID: 20006932.